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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
In the landscape of modern organic synthesis, the quest for versatile and reactive building

blocks is paramount for the efficient construction of complex molecular architectures. 1-Bromo-
2-octyne has emerged as a valuable precursor, offering a unique combination of a reactive

carbon-bromine bond and a readily functionalizable internal alkyne. This guide provides a

comprehensive technical overview of 1-bromo-2-octyne, from its synthesis and

physicochemical properties to its diverse applications in key synthetic transformations, with a

particular focus on its utility in the development of novel therapeutic agents and advanced

materials. As a Senior Application Scientist, this document aims to synthesize theoretical

principles with practical, field-proven insights to empower researchers in leveraging the full

potential of this reagent.

Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of 1-bromo-2-octyne is

fundamental for its effective use and safe handling in a laboratory setting.
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Property Value Reference(s)

CAS Number 18495-27-7 [1]

Molecular Formula C₈H₁₃Br [1]

Molecular Weight 189.09 g/mol [1]

Appearance Colorless to pale yellow liquid [2]

Boiling Point 53-58 °C at 0.39 mmHg [2]

Purity Typically >96% [1]

Safety and Handling: 1-Bromo-2-octyne is a reactive chemical and should be handled with

appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment,

including safety goggles, gloves, and a lab coat, is mandatory. It is advisable to consult the

Safety Data Sheet (SDS) for comprehensive safety information before use.

Synthesis of 1-Bromo-2-octyne
The most common and reliable method for the synthesis of 1-bromo-2-octyne is the

bromination of the corresponding propargyl alcohol, 2-octyn-1-ol, using phosphorus tribromide

(PBr₃) in the presence of a weak base like pyridine to neutralize the hydrobromic acid

byproduct.

Experimental Protocol: Synthesis of 1-Bromo-2-octyne
from 2-Octyn-1-ol
Materials:

2-Octyn-1-ol

Anhydrous diethyl ether

Anhydrous pyridine

Phosphorus tribromide (PBr₃)
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Brine (saturated aqueous NaCl solution)

Saturated aqueous sodium bicarbonate solution

Anhydrous sodium sulfate

Argon gas supply

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a

dropping funnel, and an argon inlet, dissolve 2-octyn-1-ol (e.g., 75.0 mmol) in anhydrous

diethyl ether (50 mL).

Add anhydrous pyridine (e.g., 4.9 mmol) to the solution.

Cool the reaction mixture to between -30 °C and -35 °C using a suitable cooling bath.

Under an argon atmosphere, add phosphorus tribromide (e.g., 25.0 mmol) dropwise from the

addition funnel, maintaining the internal temperature below -30 °C.

After the addition is complete, stir the mixture at the same temperature for 1 hour.

Allow the reaction to warm to room temperature and stir for an additional hour.

Quench the reaction by slowly adding 100 mL of brine.

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether

(4 x 50 mL).[2]

Combine the organic layers and wash sequentially with saturated aqueous sodium

bicarbonate solution (150 mL), water (150 mL), and brine (150 mL).[2]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent

under reduced pressure.

Purify the crude product by vacuum distillation to afford 1-bromo-2-octyne as a colorless oil

(typical yield: ~65%).[2]
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Characterization: The structure and purity of the synthesized 1-bromo-2-octyne should be

confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Synthetic Applications
The synthetic utility of 1-bromo-2-octyne stems from its dual reactivity: the C-Br bond serves

as a site for coupling and substitution reactions, while the alkyne moiety can participate in a

variety of transformations.

Palladium/Copper-Catalyzed Cross-Coupling Reactions
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds

between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a

copper(I) co-catalyst.[3][4][5] While 1-bromo-2-octyne is not a terminal alkyne, it can be

utilized in what is sometimes referred to as an "inverse" or "reverse" Sonogashira coupling,

where the bromoalkyne couples with an organometallic species. However, its primary role in

Sonogashira-type reactions is as an electrophilic partner in copper-catalyzed couplings.

The general mechanism involves two interconnected catalytic cycles. The palladium cycle

involves the oxidative addition of the aryl/vinyl halide to the Pd(0) catalyst, followed by

transmetalation with a copper acetylide and subsequent reductive elimination to yield the

coupled product.[4] The copper cycle facilitates the formation of the copper acetylide from the

terminal alkyne.[4]

Click to download full resolution via product page

The Cadiot-Chodkiewicz coupling is a highly effective method for the synthesis of

unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne, such as 1-bromo-
2-octyne.[6][7] This reaction is typically catalyzed by a copper(I) salt in the presence of an

amine base.[6] A key advantage of this method over the Glaser coupling is its selectivity, which

prevents the formation of homocoupled byproducts.[6]

The accepted mechanism involves the deprotonation of the terminal alkyne by the base to form

a copper(I) acetylide.[7] This intermediate then undergoes oxidative addition with the 1-
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bromoalkyne, followed by reductive elimination to yield the 1,3-diyne and regenerate the

copper(I) catalyst.[7]

Click to download full resolution via product page

1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloadditions are powerful pericyclic reactions that allow for the construction of

five-membered heterocyclic rings.[8] The alkyne functionality in 1-bromo-2-octyne serves as

an excellent dipolarophile for these transformations.

The Huisgen 1,3-dipolar cycloaddition between an organic azide and an alkyne is a

cornerstone of "click chemistry," providing a highly efficient route to 1,2,3-triazoles. The reaction

of 1-bromo-2-octyne with an organic azide (R-N₃) leads to the formation of a bromo-

substituted triazole, which can be further functionalized. This reaction is often catalyzed by

copper(I) to enhance its rate and regioselectivity.

Similarly, 1-bromo-2-octyne can react with nitrile oxides (R-CNO), generated in situ, to

produce isoxazoles.[9][10] This transformation provides a direct and regioselective route to

highly substituted isoxazole derivatives, which are prevalent scaffolds in medicinal chemistry.

[10]

Click to download full resolution via product page

Nucleophilic Substitution Reactions
The carbon-bromine bond in 1-bromo-2-octyne is susceptible to nucleophilic attack, allowing

for the introduction of a variety of functional groups.

Primary and secondary amines can displace the bromide ion to form the corresponding

propargylamines. These reactions typically proceed via an Sₙ2 mechanism. It is important to

note that the resulting primary amine can act as a nucleophile itself, potentially leading to the

formation of secondary amines as byproducts.[11][12] Using an excess of the amine can favor

the formation of the primary amine.[11]
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Alkynyl thioethers are valuable intermediates in organic synthesis. They can be prepared by

the reaction of 1-bromo-2-octyne with a thiol or thiolate anion. Copper(I) catalysis is often

employed to facilitate this transformation, which proceeds under mild conditions.[13]

Applications in Drug Discovery and Development
The synthetic versatility of 1-bromo-2-octyne and its derivatives makes it a valuable tool in the

synthesis of biologically active molecules and pharmaceutical intermediates. Nitrogen-

containing heterocycles, which can be readily accessed through reactions of 1-bromo-2-
octyne, are prominent scaffolds in a majority of FDA-approved drugs.[14]

A notable example of the application of a similar bromoalkyne is in the synthesis of nitrogen-

containing heterocyclic scaffolds. For instance, a Cu(I)-catalyzed cross-coupling of 1-

bromoalkynes with N-heterocyclic organozinc reagents has been developed to produce

piperidines and pyrrolidines with an internal alkyne, which can be further elaborated.[15] This

methodology highlights the potential of 1-bromo-2-octyne in generating diverse molecular

frameworks for drug discovery programs.[15]

Conclusion
1-Bromo-2-octyne is a highly versatile and reactive precursor for a wide range of organic

transformations. Its ability to participate in powerful C-C and C-heteroatom bond-forming

reactions, including Sonogashira and Cadiot-Chodkiewicz couplings, 1,3-dipolar cycloadditions,

and nucleophilic substitutions, makes it an invaluable tool for synthetic chemists. The insights

and protocols provided in this guide are intended to facilitate the effective application of 1-
bromo-2-octyne in the synthesis of complex molecules, with the ultimate goal of accelerating

innovation in drug discovery and materials science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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